Br-PEG11-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-PEG11-OH: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a polyethylene glycol chain with eleven ethylene glycol units, terminated with a hydroxyl group on one end and a bromide group on the other. This compound is known for its hydrophilic properties, making it highly soluble in water and other polar solvents. The presence of the bromide group allows for further functionalization, making this compound a versatile building block in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG11-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of polyethylene glycol with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromide group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions: Br-PEG11-OH undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The hydroxyl group can participate in esterification and etherification reactions, while the bromide group can be replaced by other nucleophiles through substitution reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and azides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base like triethylamine.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a PEGylated amine, while oxidation of the hydroxyl group can produce a PEGylated aldehyde or ketone .
Scientific Research Applications
Chemistry: Br-PEG11-OH is widely used as a linker in the synthesis of complex molecules. Its hydrophilic nature and ability to undergo various chemical reactions make it an ideal candidate for creating water-soluble compounds .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.
Medicine: this compound is employed in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. It is also used in the development of biocompatible hydrogels for tissue engineering and regenerative medicine .
Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also utilized in the production of functional coatings and adhesives .
Mechanism of Action
The mechanism of action of Br-PEG11-OH is primarily based on its ability to modify other molecules through PEGylation. The polyethylene glycol chain increases the hydrophilicity and solubility of the modified molecules, reducing their aggregation and enhancing their stability. The bromide group allows for further functionalization, enabling the attachment of various functional groups or biomolecules.
Molecular Targets and Pathways: this compound targets proteins and peptides, modifying their surface properties and improving their pharmacokinetic profiles. This modification can enhance the therapeutic efficacy of drugs by increasing their circulation time and reducing immunogenicity.
Comparison with Similar Compounds
Br-PEG11-Br: Similar to Br-PEG11-OH but with bromide groups on both ends, making it suitable for crosslinking applications.
HO-PEG11-OH: A polyethylene glycol derivative with hydroxyl groups on both ends, used for creating hydrophilic linkers and spacers.
Br-PEG11-acid: Contains a bromide group and a terminal carboxylic acid, used for conjugation with amine-containing molecules.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and a bromide group, providing versatility in chemical modifications. This dual functionality allows for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C22H45BrO11 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H45BrO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-22H2 |
InChI Key |
DFQMPBUAZLWCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.